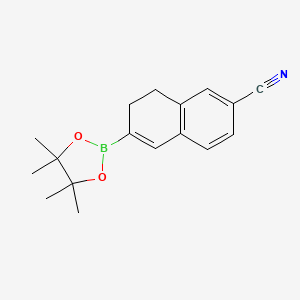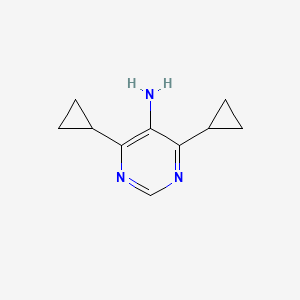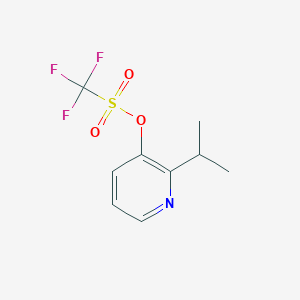
4-(2-(4-amino-2-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with 4-amino-2-methylphenol, followed by further functionalization to introduce the pyrimidinamine moiety. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution and coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The amino and phenoxy groups can be oxidized under specific conditions.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Applications De Recherche Scientifique
4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-[2-(4-Amino-2-methylphenoxy)-3-pyridinyl]-N-methyl-2-pyrimidinamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
870221-77-5 |
|---|---|
Formule moléculaire |
C17H17N5O |
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
4-[2-(4-amino-2-methylphenoxy)pyridin-3-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H17N5O/c1-11-10-12(18)5-6-15(11)23-16-13(4-3-8-20-16)14-7-9-21-17(19-2)22-14/h3-10H,18H2,1-2H3,(H,19,21,22) |
Clé InChI |
RKTXSHQEGMNRPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)OC2=C(C=CC=N2)C3=NC(=NC=C3)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)




![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)

![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)

![1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine](/img/structure/B13986501.png)



